REACTION_CXSMILES
|
C(O)(=[O:3])C.[CH3:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([CH3:12])[CH:11]=1.C(OO)(=O)C.[O-]S([O-])=O.[Na+].[Na+]>O>[CH3:5][C:6]1[CH:7]=[N+:8]([O-:3])[CH:9]=[C:10]([CH3:12])[CH:11]=1 |f:3.4.5|
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Name
|
|
Quantity
|
98 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=C(C1)C
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Name
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peracetic acid
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Quantity
|
870.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Control Type
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UNSPECIFIED
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Setpoint
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50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
could be kept at 50° C.
|
Type
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TEMPERATURE
|
Details
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by cooling
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Type
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TEMPERATURE
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Details
|
the reaction mixture was cooled to 25° C.
|
Type
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TEMPERATURE
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Details
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with cooling
|
Type
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CUSTOM
|
Details
|
After the excess peracetic acid had been destroyed (KI-starch test), 1330 ml of water
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Type
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ADDITION
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Details
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were added
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Type
|
EXTRACTION
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Details
|
the solution was extracted in several portions with a total of about 4500 ml of chloroform
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off to about 740 ml
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=[N+](C=C(C1)C)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |